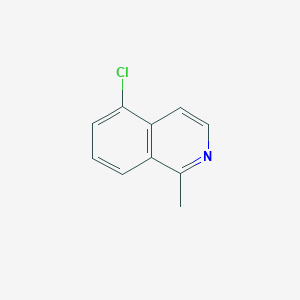
5-Chloro-1-methylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-methylisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Another method involves the use of palladium-catalyzed coupling reactions, where tert-butylimine of o-iodobenzaldehyde reacts with terminal acetylenes followed by cyclization .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as microwave-assisted synthesis, which offers the advantage of reduced reaction times and higher yields. Additionally, green chemistry approaches, including solvent-free conditions and the use of recyclable catalysts, are gaining popularity for their environmental benefits .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-1-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of isoquinoline N-oxide.
Reduction: Formation of 1-methylisoquinoline.
Substitution: Formation of various substituted isoquinolines depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1-methylisoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and as a precursor for other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-Chloro-1-methylisoquinoline involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with DNA, leading to the disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Quinoline: Similar structure but lacks the chlorine and methyl groups.
Isoquinoline: The parent compound without the chlorine and methyl substitutions.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Uniqueness: 5-Chloro-1-methylisoquinoline is unique due to its specific substitutions, which confer distinct chemical properties and biological activities. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the methyl group influences its solubility and interaction with biological targets .
Eigenschaften
Molekularformel |
C10H8ClN |
|---|---|
Molekulargewicht |
177.63 g/mol |
IUPAC-Name |
5-chloro-1-methylisoquinoline |
InChI |
InChI=1S/C10H8ClN/c1-7-8-3-2-4-10(11)9(8)5-6-12-7/h2-6H,1H3 |
InChI-Schlüssel |
YLCUCUVNNAXGGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC2=C1C=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


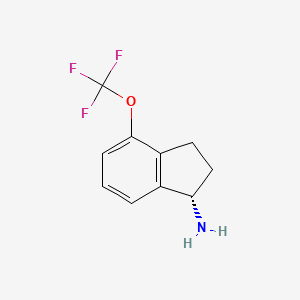
![4-Chloropyrazolo[1,5-a]quinoxaline](/img/structure/B15222545.png)


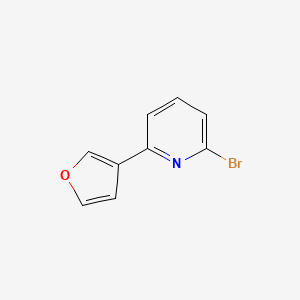
![(R)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B15222572.png)
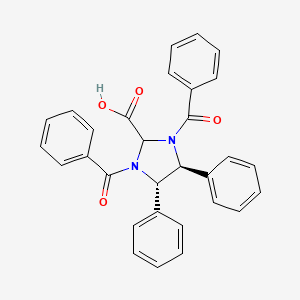
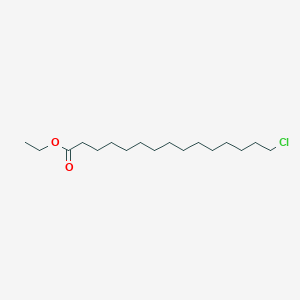

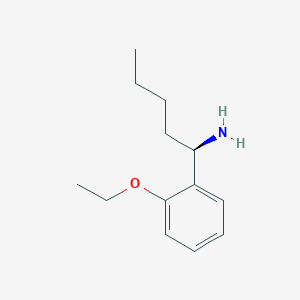

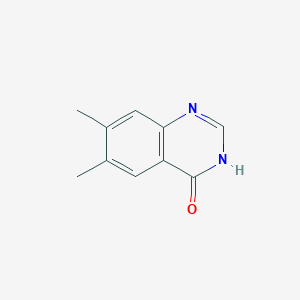
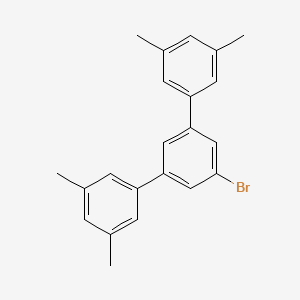
![rac-2-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]aceticacid](/img/structure/B15222625.png)
